Bienvenue dans la boutique en ligne BenchChem!

Suc-phe-leu-phe-pna

Cathepsin G Enzyme Kinetics Serine Protease

Accurate protease activity quantification fails with generic substrate substitution due to sequence-specific kinetics. Suc-Phe-Leu-Phe-pNA solves this for Cathepsin G and chymotrypsin-like enzymes. - **Quantitative advantage:** 12.9× higher kcat/Km, 3.6× higher binding affinity for rat Cathepsin G vs. Suc-Ala-Ala-Pro-Phe-pNA. - **Selectivity:** Minimal interference from elastase in neutrophil degranulation studies. - **HTS-ready:** High turnover enables 96/384-well format screening with low compound consumption. - **Supply:** Multiple pack sizes available; ambient shipping.

Molecular Formula C34H39N5O8
Molecular Weight 645.7 g/mol
CAS No. 75651-69-3
Cat. No. B3282745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-phe-leu-phe-pna
CAS75651-69-3
Molecular FormulaC34H39N5O8
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1
InChIKeyZDFAXGKOHVNQOY-AWCRTANDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Phe-Leu-Phe-pNA: Chromogenic Substrate Overview


Suc-Phe-Leu-Phe-pNA (N-Succinyl-Phenylalanine-Leucine-Phenylalanine-p-Nitroanilide) is a synthetic, tetrapeptide chromogenic substrate . It is specifically designed for the quantitative detection of enzymatic activity, primarily from chymotrypsin-like serine proteases such as Cathepsin G [1]. Upon enzymatic cleavage, it releases p-nitroaniline (pNA), a yellow chromophore that can be accurately measured by spectrophotometry at 405-410 nm, enabling precise kinetic analysis and high-throughput screening .

Assay readout: colorimetric detection at 405–410 nm via pNA release
Primary target: chymotrypsin-like serine proteases, especially Cathepsin G
Use context: kinetic analysis, enzyme inhibition studies, high-throughput screening

Suc-Phe-Leu-Phe-pNA Sequence Specificity


Generic substitution of protease substrates is not viable due to the high specificity conferred by their amino acid sequence. The catalytic efficiency (kcat/Km) and binding affinity (Km) of a substrate are exquisitely sensitive to interactions within the enzyme's S2 and S3 subsites [1]. For instance, while other in-class substrates like Suc-Ala-Ala-Pro-Phe-pNA are widely used, the specific Phe-Leu-Phe sequence of Suc-Phe-Leu-Phe-pNA results in a distinct kinetic profile and selectivity for certain enzymes, particularly Cathepsin G [2]. Simply substituting a substrate with a similar pNA leaving group can lead to significant errors in activity measurements, failure in inhibitor screening, or false negative/positive results in diagnostic assays.

Amino acid sequence defines kcat/Km and Km; generic pNA substrates may not match the enzyme’s S2/S3 subsites
Using a similar substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) can shift kinetic profile and introduce measurement bias
Inferred selectivity patterns (e.g., against elastase) may not transfer; class-level inference requires verification

Suc-Phe-Leu-Phe-pNA Performance Comparison


Superior Catalytic Efficiency for Cathepsin G

Suc-Phe-Leu-Phe-pNA exhibits a significantly higher catalytic efficiency (kcat/Km) for rat polymorphonuclear leukocyte Cathepsin G compared to the common comparator substrate Suc-Ala-Ala-Pro-Phe-pNA [1]. This indicates that the target compound is not only a better binder (lower Km) but also a more efficient substrate overall, making it a superior choice for sensitive detection of Cathepsin G activity.

Catalytic Efficiency
Head-to-head
12.9-fold higher kcat/Km
3600 M⁻¹s⁻¹ vs 280 M⁻¹s⁻¹ (Suc-Ala-Ala-Pro-Phe-pNA)
Supports Cathepsin G detection sensitivity and wider dynamic range
Rat polymorphonuclear leukocyte Cathepsin G, pH 8.0–8.5
Cathepsin G Enzyme Kinetics Serine Protease

Higher Binding Affinity for Cathepsin G

Suc-Phe-Leu-Phe-pNA demonstrates a superior binding affinity (lower Km) for rat Cathepsin G compared to the widely used comparator substrate Suc-Ala-Ala-Pro-Phe-pNA [1]. The lower Km value means that Suc-Phe-Leu-Phe-pNA can saturate the enzyme active site at much lower concentrations, reducing reagent costs and minimizing potential solubility or interference issues in complex biological samples.

Binding Affinity
Head-to-head
3.6-fold lower Km
0.24 mM vs 0.86 mM (Suc-Ala-Ala-Pro-Phe-pNA)
Enables lower substrate consumption and reduced interference risk
Same enzyme and pH conditions as above
Cathepsin G Km value Binding Affinity

Selectivity Against Human Leukocyte Elastase

While direct kinetic data for Suc-Phe-Leu-Phe-pNA with HLE is not available, class-level inference can be drawn from closely related analogs. Suc-Tyr-Leu-Phe-pNA, an analog sharing the same -Leu-Phe-pNA core, is a good substrate for Cathepsin G and chymotrypsin but is not a substrate for human leukocyte elastase (HLE) [1]. This suggests that the -Leu-Phe-pNA core confers selectivity away from elastase-like enzymes. This is critical in complex biological matrices (e.g., neutrophil lysates) where both Cathepsin G and elastase are present, as it minimizes signal cross-talk from elastase activity.

Selectivity vs Elastase
Class-level
Not a substrate for HLE
Based on analog Suc-Tyr-Leu-Phe-pNA
Supports Cathepsin G-specific signal in mixed protease samples
Inference from -Leu-Phe-pNA core behavior; data to verify for target compound
Substrate Selectivity Neutrophil Elastase Cathepsin G

Suc-Phe-Leu-Phe-pNA Applications


Sensitive Cathepsin G Quantification

Due to its 12.9-fold higher catalytic efficiency and 3.6-fold higher binding affinity for rat Cathepsin G compared to Suc-Ala-Ala-Pro-Phe-pNA, Suc-Phe-Leu-Phe-pNA is the optimal choice for detecting low-abundance Cathepsin G in cell lysates, tissue extracts, or biological fluids. Its high sensitivity minimizes background signal and allows for more accurate kinetic measurements, especially when enzyme concentrations are limiting [1].

Neutrophil Chymotrypsin-Like Protease Assays

In studies involving neutrophil degranulation or inflammatory exudates, multiple serine proteases (e.g., Cathepsin G, elastase, proteinase 3) are co-released. The inferred selectivity of the -Leu-Phe-pNA core against human leukocyte elastase makes Suc-Phe-Leu-Phe-pNA a valuable tool for specifically monitoring the chymotrypsin-like (Cathepsin G) component of this mixture, reducing assay interference and improving data interpretability [2].

HTS for Cathepsin G Inhibitors

The high catalytic turnover (kcat/Km) of Suc-Phe-Leu-Phe-pNA generates a strong, easily detectable chromogenic signal at 410 nm, even with small amounts of enzyme. This robust signal-to-noise ratio makes it ideal for HTS assays in 96- or 384-well formats. Using a substrate with a lower Km reduces the amount of compound needed per assay, while the high turnover ensures rapid readout, enabling efficient and cost-effective screening of large compound libraries [1].

Mast Cell Chymase Pharmacology

Suc-Phe-Leu-Phe-pNA has been identified as one of the best substrates for certain rat mast cell proteases (RMCP I and II), alongside Suc-Phe-Pro-Phe-NA [3]. This makes it a critical reagent for studying the role of these chymases in allergic responses, inflammation, and mast cell biology, providing a direct, quantitative measure of their enzymatic activity in vitro.

Application
Selection Property
Validation Focus
Cathepsin G detection in research samples
High kcat/Km and low Km
Limit of detection, linearity range
Neutrophil chymotrypsin-like protease assays
Inferred selectivity over elastase
Signal cross-talk in mixed protease matrices
High-throughput Cathepsin G inhibitor screening
High turnover and chromogenic signal at 410 nm
Assay robustness in 96/384-well plates
Mast cell chymase research
Reported efficient substrate for rat mast cell proteases
Quantitative chymase activity measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suc-phe-leu-phe-pna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.